4-(4-叔丁基苯氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

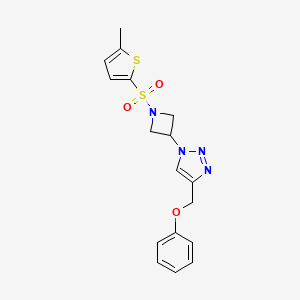

“4-(4-tert-Butylphenoxy)phenol” is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It is a white solid with a distinct phenolic odor . It dissolves in basic water .

Synthesis Analysis

The synthesis of “4-(4-tert-Butylphenoxy)phenol” can be achieved by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

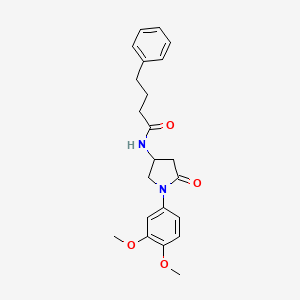

The molecular structure of “4-(4-tert-Butylphenoxy)phenol” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 25 bonds . There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Phenols, such as “4-(4-tert-Butylphenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis

“4-(4-tert-Butylphenoxy)phenol” is a white solid with a distinct phenolic odor . It has a density of 0.908 g/cm3 at 20 °C . Its melting point is 99.5 °C and boiling point is 239.8 °C . It is soluble in water at 0.6 g/L at 20 °C .科学研究应用

转变和氧化过程

4-叔丁基苯酚(4-tBP),与4-(4-叔丁基苯氧基)苯酚密切相关,已对其环境影响和转变途径进行了研究。一项关于铁酸盐(VI)氧化过程中4-tBP转变的研究揭示了其通过各种反应主要转变为羟基化产物、苯环裂解产物、二聚体和更高聚合产物。这表明铁酸盐(VI)氧化在处理酚污染水中的潜力(Qing Zheng 等,2020)。

抗氧化活性与应用

合成酚类抗氧化剂(SPA),包括类似于4-(4-叔丁基苯氧基)苯酚的化合物,被广泛用于延缓各种产品中的氧化反应。最近的研究回顾了SPA的环境发生、归宿、人体暴露和毒性,表明它们普遍存在于环境基质和潜在的人体暴露途径中。强调了对毒性较低且环境影响较小的新型SPA进行研究的必要性(Runzeng Liu & S. Mabury,2020)。

电化学性质与应用

苯酚及其衍生物在各种离子液体中的电化学氧化证明了酚类化合物在电化学应用中的潜力,包括酚盐阴离子和苯氧基自由基的形成。这为电化学过程中酚类化合物的合成和操作开辟了途径(Constanza Villagrán 等,2006)。

分子和化学相互作用

对单自由基和双自由基席夫和曼尼希碱的锌配合物中的自旋相互作用的研究,包括与4-(4-叔丁基苯氧基)苯酚在结构上相关的化合物,阐明了它们的分子相互作用和在材料科学和催化中的潜在应用(M. Orio 等,2010)。

环境和健康影响

关于中国城市污水污泥中SPA及其代谢物的研究强调了这些化合物对环境和健康的影响。它表明需要进一步调查它们的环境行为、人体暴露风险以及开发更安全的替代品(Runzeng Liu 等,2015)。

作用机制

Target of Action

4-(4-tert-Butylphenoxy)phenol, also known as 4-tert-Butylphenol, is an organic compound that has a variety of applications in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and as a plasticizer . .

Mode of Action

It is known that it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . This suggests that it may interact with its targets through chemical reactions to produce desired effects.

Biochemical Pathways

It is known that phenolic compounds, which include 4-(4-tert-butylphenoxy)phenol, can be involved in various biosynthetic pathways . These pathways can lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and other compounds .

Pharmacokinetics

It is known that it is a white solid that dissolves in basic water , which may influence its bioavailability.

Result of Action

It is known that it can control molecular weight by limiting chain growth in the production of epoxy resins and polycarbonates .

Action Environment

The action of 4-(4-tert-Butylphenoxy)phenol can be influenced by environmental factors. For instance, its thermal stability has been studied, and it has been found that in the temperature range of 673–738 K, the thermolysis of 4-tert-butylphenol proceeds in two directions: dealkylation with the formation of phenol and isomerization into 4-isobutylphenol . This information can be useful for its use as an additive that increases the oxidative stability of fuels and lubricants, as well as an antioxidant for polymer compositions .

安全和危害

“4-(4-tert-Butylphenoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye damage . It is suspected of damaging fertility . A European Union risk assessment report suggested it had potential depigmenting properties and was a potential endocrine disruptor .

属性

IUPAC Name |

4-(4-tert-butylphenoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVMAYXFFONRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)